molecular formula C28H23ClN4 B3875931 N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline

Cat. No.: B3875931
M. Wt: 451.0 g/mol
InChI Key: LQXHXYRUXUUGOM-TWKHWXDSSA-N
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Description

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the intermediate 4-chlorophenylhydrazone. This intermediate then undergoes cyclization with phenylacetylene under acidic conditions to form the dihydropyrazole ring. The final step involves the condensation of the dihydropyrazole derivative with aniline in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chlorophenyl group, a phenyl group, and a dihydropyrazolyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4/c29-24-15-13-23(14-16-24)28-19-27(22-7-3-1-4-8-22)32-33(28)26-17-11-21(12-18-26)20-30-31-25-9-5-2-6-10-25/h1-18,20,28,31H,19H2/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHXYRUXUUGOM-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline
Reactant of Route 2
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N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline
Reactant of Route 3
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N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline
Reactant of Route 4
N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline
Reactant of Route 5
N-[(E)-[4-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]phenyl]methylideneamino]aniline

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